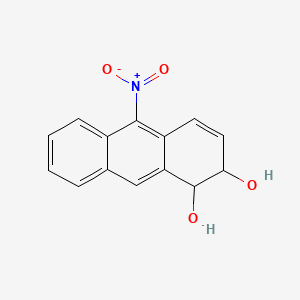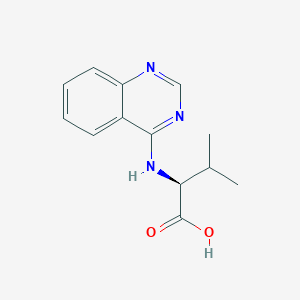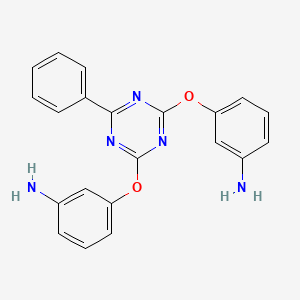
4-(Bromomethyl)-2-fluoro-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are compounds containing two pyridine rings, which are nitrogen-containing heterocycles. The presence of both bromomethyl and fluoro substituents on the bipyridine framework makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine typically involves a multi-step process. One common method starts with the bromination of a suitable bipyridine precursor. The reaction is carried out using hydrobromic acid and a brominating agent at elevated temperatures. For example, a reaction involving 70g of the precursor compound with 600g of hydrobromic acid at 60-65°C for 5 hours can yield the desired bromomethyl product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various amines. Conditions typically involve heating in a polar solvent like acetone.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce bipyridine derivatives with extended aromatic systems.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of materials science.
Biology: The compound can be used to modify biomolecules for various biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoro group can influence the electronic properties of the molecule. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Coumarin derivatives: These compounds also contain bromomethyl groups and are used in various chemical and biological applications.
Uniqueness
4-(Bromomethyl)-2-fluoro-3,3’-bipyridine is unique due to the presence of both bromomethyl and fluoro substituents on the bipyridine framework. This combination of functional groups provides distinct reactivity and electronic properties, making it valuable for specific applications in chemistry and materials science.
Propriétés
Formule moléculaire |
C11H8BrFN2 |
|---|---|
Poids moléculaire |
267.10 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-fluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-8-3-5-15-11(13)10(8)9-2-1-4-14-7-9/h1-5,7H,6H2 |
Clé InChI |
IJPCSGAKDOWZIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=CN=C2F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)



![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)

